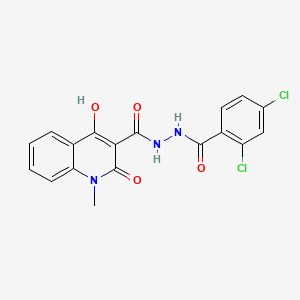
N'-(2,4-dichlorobenzoyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with a molecular formula of C18H13Cl2N3O4 This compound is known for its unique chemical structure, which includes a quinoline core, a hydrazide group, and dichlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the hydrazide group: The quinoline derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Attachment of the dichlorophenyl group: Finally, the compound is acylated with 2,4-dichlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Shares a similar quinoline core and hydrazide group.
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Contains similar dichlorophenyl substituents.
Uniqueness
The uniqueness of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
CAS No. |
304878-06-6 |
|---|---|
Molecular Formula |
C18H13Cl2N3O4 |
Molecular Weight |
406.2g/mol |
IUPAC Name |
N'-(2,4-dichlorobenzoyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H13Cl2N3O4/c1-23-13-5-3-2-4-11(13)15(24)14(18(23)27)17(26)22-21-16(25)10-7-6-9(19)8-12(10)20/h2-8,24H,1H3,(H,21,25)(H,22,26) |
InChI Key |
ACPAWRQOAYONNS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















